Cas no 4332-95-0 (Phenylthiohydantoin-tyrosine)

Phenylthiohydantoin-tyrosine (PTH-tyrosine) is a derivative of tyrosine formed via the Edman degradation process, commonly used in peptide and protein sequencing. This compound serves as a critical intermediate in identifying the N-terminal amino acid residues of polypeptides. Its stability and distinct chromatographic properties facilitate precise analysis in high-performance liquid chromatography (HPLC) and mass spectrometry. PTH-tyrosine is valued for its reliability in automated sequencing systems, enabling accurate determination of amino acid sequences. The compound’s well-characterized chemical behavior and compatibility with standard analytical techniques make it a practical choice for researchers in proteomics and biochemistry.
Phenylthiohydantoin-tyrosine structure
Phenylthiohydantoin-tyrosine structure
Product Name:Phenylthiohydantoin-tyrosine
CAS No:4332-95-0
MF:C16H14N2O2S
MW:298.3596
MDL:MFCD00027415
CID:928894
PubChem ID:87574585
Update Time:2025-05-24

Phenylthiohydantoin-tyrosine Chemical and Physical Properties

Names and Identifiers

    • Phenylthiohydantoin-tyrosine
    • 5-(4-HYDROXYBENZYL)-3-PHENYL-2-THIOHYDANTOIN
    • 3-phenyl-5-(p-hydroxybenzyl)-2-thiohydantoin
    • 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo-4-imidazolidinon
    • 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo-4-imidazolidinone
    • 5-(p-hydroxybenzyl)-3-phenyl-2-thio-hydantoi
    • PTH-DL-Tyrosine Phenylthiohydantoin-DL-tyrosine
    • 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-thioxo-4-imidazolidinone
    • pth-tyrosine
    • 2-Thioxo-3-phenyl-5-(4-hydroxybenzyl)imidazolidine-4-one
    • 3-Phenyl-5-(4-hydroxy-benzyl)-thiohydantoin
    • 5-(4-Hydroxy-benzyl)-3-phenyl-2-thiohydantoin
    • 5-(4-hydroxy-benzyl)-3-phenyl-2-thioxo-imidazolidin-4-one
    • 5-(4-Hydroxy-benzyl)-3-phenyl-thiohydantoin
    • D,L-tyrosine N-phenylthiohydantoin
    • Tyrosine phenylthiohydantoin
    • Throsine, 3-phenyl-2-thiohydantoin
    • Tyrosine, 3-phenyl-2-thiohydantoin
    • 5-(4-hydroxybenzyl)-3-phenyl-2-thioxoimidazolidin-4-one
    • 2-Thio-3-phenyl-5-(p-hydroxybenzyl)hydantoin
    • Hydantoin, 5-(p-hydroxybenzyl)-3-phenyl-2-thio-
    • 4-Imidazolidinone, 5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxo-
    • STK865672
    • CCG-18199
    • SR-01000458674
    • NCGC00245767-01
    • CHEMBL1530486
    • AKOS001668621
    • CS-0327331
    • HMS2456P17
    • Oprea1_706911
    • AKOS021994892
    • T72473
    • NSC 96434
    • P0368
    • 29588-08-7
    • ZINC00171200
    • NSC-96434
    • CBMicro_035219
    • EINECS 249-704-1
    • LCFDDJINTNHAEQ-UHFFFAOYSA-N
    • SR-01000458674-1
    • MFCD00027415
    • 5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylidene-4-imidazolidinone
    • NSC96434
    • MLS000570956
    • DTXSID70952067
    • 5-(4-hydroxybenzyl)-3-phenyl-2-thioxo-4-imidazolidinone
    • SMR000193378
    • 5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one
    • SCHEMBL8291275
    • 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
    • BIM-0035194.P001
    • 4332-95-0
    • 4-IMIDAZOLIDINONE, 5-((4-HYDROXYPHENYL)METHYL)-3-PHENYL-2-THIOXO-
    • (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one
    • EU-0074438
    • DB-051066
    • MDL: MFCD00027415
    • Inchi: 1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21)
    • InChI Key: LCFDDJINTNHAEQ-UHFFFAOYSA-N
    • SMILES: S=C1N(C2C([H])=C([H])C([H])=C([H])C=2[H])C(C([H])(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])O[H])N1[H])=O

Computed Properties

  • Exact Mass: 298.07772
  • Monoisotopic Mass: 298.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 2.9
  • Topological Polar Surface Area: 84.7

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.4±0.1 g/cm3
  • Melting Point: 217.0 to 225.0 deg-C
  • Boiling Point: 467.2±37.0 °C at 760 mmHg
  • Flash Point: 236.4±26.5 °C
  • PSA: 52.57
  • LogP: 2.61840
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

Phenylthiohydantoin-tyrosine Pricemore >>

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Phenylthiohydantoin-tyrosine Suppliers

Amadis Chemical Company Limited
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(CAS:4332-95-0)Phenylthiohydantoin-tyrosine
Order Number:A826247
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:23
Price ($):247.0
Email:sales@amadischem.com

Additional information on Phenylthiohydantoin-tyrosine

Phenylthiohydantoin-tyrosine: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Compound with the CAS number 4332-95-0, known as Phenylthiohydantoin-tyrosine, represents a significant advancement in the realm of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic and diagnostic fields. The integration of phenylthiohydantoin and tyrosine moieties into a single molecular framework offers a multifaceted approach to drug design, particularly in the context of developing novel bioactive molecules.

The phenylthiohydantoin moiety is a well-studied pharmacophore that has been extensively explored for its antimicrobial and antiviral properties. Its incorporation into the tyrosine backbone not only enhances the compound's solubility but also modulates its interaction with biological targets. Recent studies have highlighted the compound's potential in inhibiting specific enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents.

In the context of modern drug discovery, Phenylthiohydantoin-tyrosine has been investigated for its role in modulating protein-protein interactions. The tyrosine residue, being a key amino acid involved in signal transduction and enzyme regulation, provides a unique platform for designing molecules that can interact with cellular machinery. This has led to exciting findings in the field of oncology, where Phenylthiohydantoin-tyrosine has shown promise in disrupting signaling pathways associated with cancer cell proliferation.

The synthesis of Phenylthiohydantoin-tyrosine involves a series of well-defined chemical reactions that highlight the compound's synthetic accessibility. The use of advanced synthetic methodologies has enabled researchers to fine-tune the structural features of the molecule, leading to improved pharmacological properties. Techniques such as solid-phase synthesis and automated purification have been instrumental in achieving high yields and purity, facilitating further downstream applications.

Epidemiological studies have begun to explore the potential benefits of incorporating phenylthiohydantoin-based compounds into therapeutic regimens. The structural similarity between this moiety and known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents. This has opened up new avenues for combination therapy strategies, particularly in chronic diseases where multifaceted approaches are required for effective management.

The pharmacokinetic profile of Phenylthiohydantoin-tyrosine is another area of active research. Studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. This has significant implications for drug development, as it reduces the need for invasive routes of administration and improves patient compliance.

The role of computational chemistry in understanding the behavior of Phenylthiohydantoin-tyrosine cannot be overstated. Advanced computational models have been employed to predict molecular interactions and optimize drug design. These models provide valuable insights into the compound's mechanism of action, helping researchers to refine their strategies for developing more effective therapeutic agents.

The future prospects of Phenylthiohydantoin-tyrosine are vast and exciting. Ongoing research is focused on exploring its potential in treating neurodegenerative disorders, where its ability to modulate protein interactions may offer new therapeutic interventions. Additionally, studies are underway to evaluate its efficacy in combating antibiotic-resistant bacteria, highlighting its versatility as a bioactive molecule.

In conclusion, Phenylthiohydantoin-tyrosine (CAS no 4332-95-0) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and multifaceted applications make it a promising candidate for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.

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Amadis Chemical Company Limited
(CAS:4332-95-0)Phenylthiohydantoin-tyrosine
A826247
Purity:99%
Quantity:1g
Price ($):247.0
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